molecular formula C8H14N4O B2400000 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1004643-40-6

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2400000
CAS No.: 1004643-40-6
M. Wt: 182.227
InChI Key: MIFLWFMWDUUYGL-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both amino and carboxamide functional groups within the pyrazole ring structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation of suitable hydrazines with carbonyl compounds. One common method includes the reaction of ethyl hydrazine with N,N-dimethylformamide dimethyl acetal, followed by cyclization to form the pyrazole ring . The reaction conditions often require moderate temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using non-toxic solvents and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-pyrazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide
  • 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine

Uniqueness

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and carboxamide groups allows for versatile reactivity and potential for diverse applications .

Properties

IUPAC Name

4-amino-2-ethyl-N,N-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-4-12-7(6(9)5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFLWFMWDUUYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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